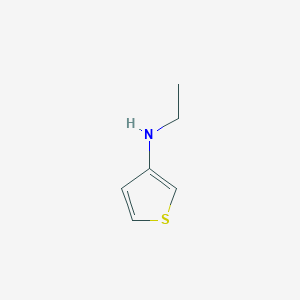
N-ethylthiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylthiophen-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and a thiophene ring, which is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethylthiophen-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of thiophene-3-amine with ethyl halides. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the reductive amination of thiophene-3-aldehyde with ethylamine. This reaction is catalyzed by a reducing agent, such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method also minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethylthiophen-3-imine using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield this compound hydrochloride when treated with hydrochloric acid and a reducing agent.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon; reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; reactions are performed under reflux conditions to ensure complete conversion.
Major Products Formed
Oxidation: N-ethylthiophen-3-imine
Reduction: this compound hydrochloride
Substitution: N-alkyl derivatives of this compound
Applications De Recherche Scientifique
N-ethylthiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.
Industry: this compound is utilized in the production of dyes, polymers, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-ethylthiophen-3-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is of particular interest.
Comparaison Avec Des Composés Similaires
N-ethylthiophen-3-amine can be compared with other thiophene derivatives and amines:
Thiophene-3-amine: Lacks the ethyl group, resulting in different reactivity and properties.
N-methylthiophen-3-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Thiophene-2-amine: The amine group is attached to a different position on the thiophene ring, affecting its chemical behavior.
This compound is unique due to the presence of both the ethyl group and the thiophene ring, which confer distinct chemical and physical properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C6H9NS |
|---|---|
Poids moléculaire |
127.21 g/mol |
Nom IUPAC |
N-ethylthiophen-3-amine |
InChI |
InChI=1S/C6H9NS/c1-2-7-6-3-4-8-5-6/h3-5,7H,2H2,1H3 |
Clé InChI |
DTDHODSOKFHWQE-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


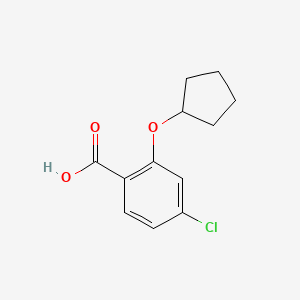
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
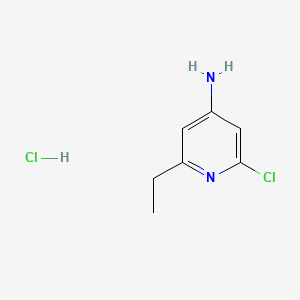
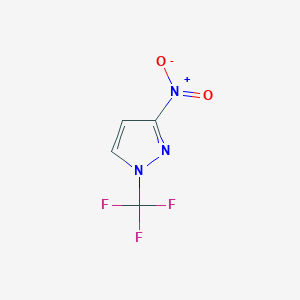
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
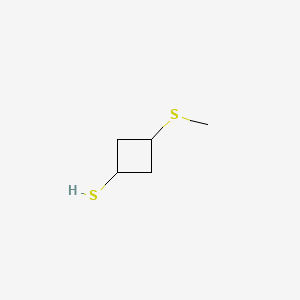
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
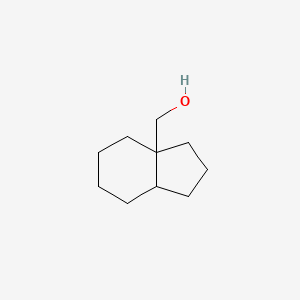
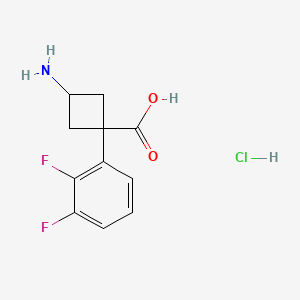
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)

